Magnesium;cyclobutane;bromide

Overview

Description

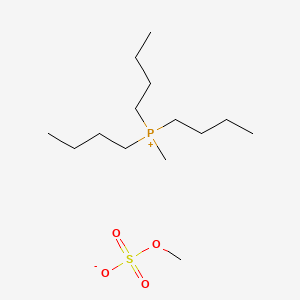

Magnesium cyclobutane bromide is a compound with the molecular formula (C4H8Br)2Mg. It belongs to the family of Grignard reagents and has found extensive use in various organic synthesis reactions. In the formation of a Grignard reagent from a compound possessing both bromine and chlorine, magnesium preferentially inserts into the C–Br bond over the C–Cl bond .

Synthesis Analysis

Grignard reagents are made through the addition of magnesium metal to alkyl or alkenyl halides . The halide can be Cl, Br, or I (not F). It’s slightly easier to make Grignards from the iodides and bromides . For example, 1,4-dibromobutane reacts with magnesium to form cyclobutane as the main product .Chemical Reactions Analysis

Grignard reagents are extremely good nucleophiles, reacting with electrophiles such as carbonyl compounds (aldehydes, ketones, esters, carbon dioxide, etc) and epoxides . They’re also very strong bases and will react with acidic hydrogens (such as alcohols, water, and carboxylic acids) .Physical And Chemical Properties Analysis

Magnesium cyclobutane bromide is a white to off-white powder that is soluble in ether and tetrahydrofuran. It has a molecular weight of 295.23 g/mol, a melting point of 118-121°C, and a boiling point of 155-158°C. It is stable under normal conditions and exhibits high thermal stability. Magnesium cyclobutane bromide has a density of 1.112 g/mL, and its refractive index is 1.480.Scientific Research Applications

Synthesis of Bioactive Compounds

Magnesium;cyclobutane;bromide plays a crucial role in the synthesis of bioactive compounds. The inherent ring strain in cyclobutane derivatives is strategically utilized in organic synthesis for ring enlargement and contraction, which can be achieved regio- and stereoselectively . This makes it an invaluable tool in the creation of complex natural products that exhibit potent biological activities.

Organocatalysis

The compound is used in organocatalysis to promote eco-friendly approaches to cyclobutane-containing molecules. These methodologies are not only environmentally benign but also offer a high degree of stereocontrol, which is essential for the synthesis of enantiomerically pure substances .

Pharmaceutical Drug Development

In pharmaceutical research, Magnesium;cyclobutane;bromide is utilized for the total synthesis of cyclobutane-containing natural products. These products often serve as the core skeletons for drugs due to their unique structural frameworks and diverse pharmaceutical activities .

Material Science

Magnesium;cyclobutane;bromide can be involved in the development of new materials with unique properties. For instance, magnesium-based compounds like magnesium oxide nanoparticles exhibit exceptional characteristics that are leveraged in various technical applications .

Stereocontrolled Synthesis

This compound is integral in stereocontrolled synthesis, where the control of the three-dimensional arrangement of atoms is critical. The ability to manipulate cyclobutane rings with precision allows for the development of stereochemically complex molecules .

Biocatalysis

Magnesium;cyclobutane;bromide is also significant in biocatalysis, where biological catalysts are used to perform chemical transformations on organic compounds. The compound’s versatility in ring modifications makes it a valuable asset in this field .

Medicinal Chemistry

In medicinal chemistry, the modulation and design of drug structures often incorporate cyclobutane motifs. Magnesium;cyclobutane;bromide aids in enhancing clinical efficacy and improving ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmaceuticals .

Grignard Reagent Formation

Lastly, Magnesium;cyclobutane;bromide is relevant in the formation of Grignard reagents, which are pivotal in organic synthesis. The preference of magnesium to insert into C–Br bonds over C–Cl bonds is a key consideration in the synthesis of these reagents .

Mechanism of Action

Safety and Hazards

Magnesium cyclobutane bromide may be corrosive to metals. It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

With the deeper understanding of the cyclobutane chemistry and the development of novel synthetic methodologies, new disconnection strategies would certainly emerge and be successfully applied to the total syntheses of more structurally complex and biologically important cyclobutane-containing natural products .

properties

IUPAC Name |

magnesium;cyclobutane;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7.BrH.Mg/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRUDPBHCPMSJFN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

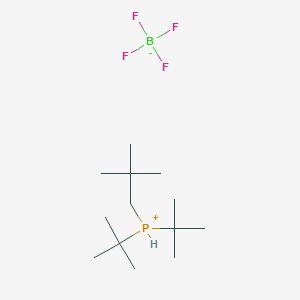

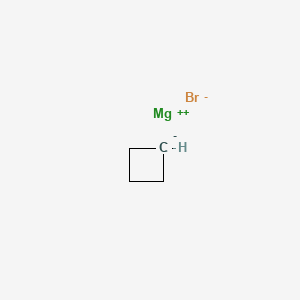

C1C[CH-]C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456091 | |

| Record name | Magnesium, bromocyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium;cyclobutane;bromide | |

CAS RN |

13384-48-0 | |

| Record name | Magnesium, bromocyclobutyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.